2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt
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Overview
Description
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various industrial applications, particularly in the dyeing and textile industries due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalenesulfonic acid derivative under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid group.
Amination: The sulfonated azo compound is then aminated to introduce the amino group.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Proteins: The azo group can form covalent bonds with amino acid residues in proteins, affecting their function.
Redox Reactions: The compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) which can have various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-naphthalenesulfonic acid
- 6-Amino-5-((2-(trifluoromethyl)phenyl)azo)-2-naphthalenesulfonic acid sodium salt
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt is unique due to the presence of the cyclohexylmethylamino group, which imparts distinct chemical properties and enhances its stability and solubility compared to other similar compounds.
Properties
CAS No. |
32846-21-2 |
---|---|
Molecular Formula |
C23H25N4NaO6S2 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-[cyclohexyl(methyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H26N4O6S2.Na/c1-27(16-7-3-2-4-8-16)34(29,30)21-10-6-5-9-19(21)25-26-23-18(24)12-11-15-13-17(35(31,32)33)14-20(28)22(15)23;/h5-6,9-14,16,28H,2-4,7-8,24H2,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
AIUGTYAOGJJSTN-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
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